molecular formula C11H18N6O B12494823 6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12494823
M. Wt: 250.30 g/mol
InChI Key: DTZSIDFGCUBHRJ-UHFFFAOYSA-N
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Description

6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyclohexylideneamine with N,N-dimethyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique triazine core structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and therapeutic agents .

Properties

Molecular Formula

C11H18N6O

Molecular Weight

250.30 g/mol

IUPAC Name

6-(cyclohexylideneamino)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18N6O/c1-17(2)10-13-9(12)14-11(15-10)18-16-8-6-4-3-5-7-8/h3-7H2,1-2H3,(H2,12,13,14,15)

InChI Key

DTZSIDFGCUBHRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)ON=C2CCCCC2

Origin of Product

United States

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